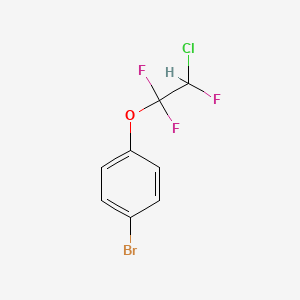
methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Compounds like “methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate” belong to the class of organic compounds known as oxazoles, which are aromatic compounds containing an oxazole ring. Oxazole is a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of similar compounds can be represented by a SMILES string or an InChI string . These strings provide a way to describe the structure of a chemical compound using short ASCII strings.Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common reaction involving similar compounds. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by their specific structure and functional groups. For example, the Lewis basicity of the ligand determines the reactivity of the boron reagent .Mechanism of Action
The mechanism of action of similar compounds can vary widely depending on their specific structure and functional groups. For example, berotralstat, a kallikrein inhibitor, works by decreasing the production of bradykinin, which prevents localized tissue edema that occurs during attacks of hereditary angioedema .
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate involves the reaction of 3-cyanobenzaldehyde with ethyl cyanoacetate to form ethyl 3-(3-cyanophenyl)acrylate. This intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to form methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate.", "Starting Materials": [ "3-cyanobenzaldehyde", "ethyl cyanoacetate", "hydroxylamine hydrochloride", "sodium acetate", "methanol", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: React 3-cyanobenzaldehyde with ethyl cyanoacetate in the presence of sodium hydroxide and methanol to form ethyl 3-(3-cyanophenyl)acrylate.", "Step 2: React ethyl 3-(3-cyanophenyl)acrylate with hydroxylamine hydrochloride and sodium acetate in the presence of acetic acid and water to form methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate." ] } | |
CAS RN |
1803607-04-6 |
Product Name |
methyl 3-(3-cyanophenyl)-1,2-oxazole-5-carboxylate |
Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



